molecular formula C19H14FN3O2 B11396834 2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11396834
M. Wt: 335.3 g/mol
InChI Key: QALZKPXNKMGZIR-NYYWCZLTSA-N
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Description

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by the presence of fluorophenyl and methoxyphenyl groups attached to an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenyl halide and a suitable catalyst.

    Attachment of the methoxyphenyl group: This can be done through nucleophilic substitution or other suitable organic transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-throughput reactors, precise temperature control, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halides, acids, and bases can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials with specific properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism by which 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-1-(4-methoxyphenyl)ethylamine
  • tert-Butyl 6-[(1E)-2-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate

Uniqueness

Compared to similar compounds, 2-[(1E)-2-(4-Fluorophenyl)ethenyl]-5-[(4-methoxyphenyl)amino]-1,3-oxazole-4-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H14FN3O2

Molecular Weight

335.3 g/mol

IUPAC Name

2-[(E)-2-(4-fluorophenyl)ethenyl]-5-(4-methoxyanilino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H14FN3O2/c1-24-16-9-7-15(8-10-16)22-19-17(12-21)23-18(25-19)11-4-13-2-5-14(20)6-3-13/h2-11,22H,1H3/b11-4+

InChI Key

QALZKPXNKMGZIR-NYYWCZLTSA-N

Isomeric SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)/C=C/C3=CC=C(C=C3)F)C#N

Canonical SMILES

COC1=CC=C(C=C1)NC2=C(N=C(O2)C=CC3=CC=C(C=C3)F)C#N

Origin of Product

United States

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